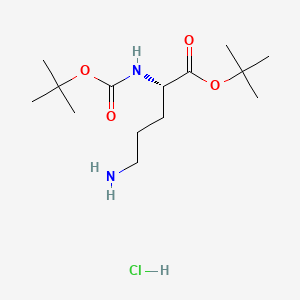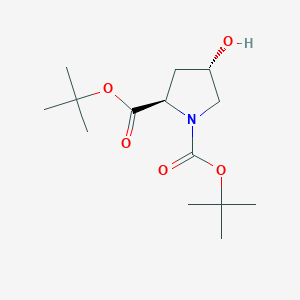
Boc-D-Hyp-Otbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Hyp-Otbu, also known as ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, is a specialty chemical product used in proteomics research . It has a molecular formula of C14H25NO5 and a molecular weight of 287.36 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H25NO5 . The InChI key is OXHIVNUWGSCHBD-VHSXEESVSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.35 g/mol . Its exact physical properties such as melting point, boiling point, and density are not provided in the search results.Mechanism of Action
In the case of Boc-D-Hyp-Otbu, the Boc (tert-butyloxycarbonyl) group is a common protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Boc-D-Hyp-Otbu plays a crucial role in biochemical reactions, particularly in the protection of amino acids during peptide synthesis. It interacts with various enzymes and proteins involved in these processes. For instance, this compound is known to interact with peptidases and proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the temporary protection of the amino group, preventing unwanted side reactions during peptide chain elongation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the activity of certain signaling pathways by modulating the availability of free amino groups. This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amino acids. At the molecular level, this compound binds to the amino group of the target molecule, forming a stable carbamate linkage. This binding interaction prevents the amino group from participating in unwanted side reactions. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or acidic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used as a protecting group .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound effectively protects amino groups without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before any adverse effects become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which play a role in the degradation and synthesis of peptides. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can exert its protective effects on amino groups. The activity and function of this compound can vary depending on its localization within the cell .
Properties
IUPAC Name |
ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVNUWGSCHBD-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
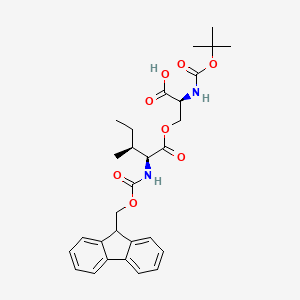
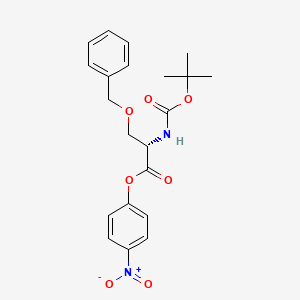
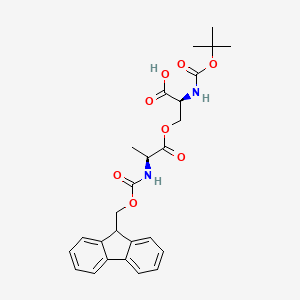
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)
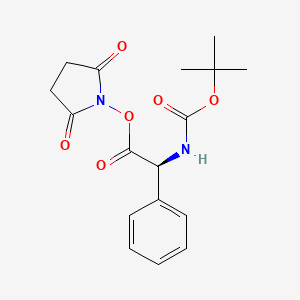
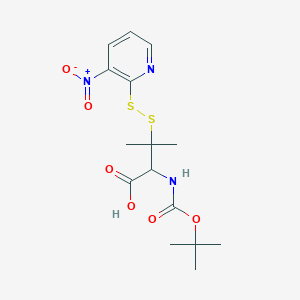
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
